6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine

DHFR inhibition Antimalarial Wild-type enzyme

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine (CAS 113512-19-9) is a 2,4-diaminopyrimidine DHFR inhibitor whose 4-methoxyphenyl substituent alters the mutant/wild-type Ki ratio relative to pyrimethamine. With a Ki of 39 nM against S108N mutant PfDHFR and 86 nM against the C59R+S108N double mutant, it serves as a quantitatively characterized SAR probe for next-generation antifolates. The compound also exhibits pharmacological chaperone activity absent in pyrimethamine. Procurement is indicated for laboratories synthesizing focused libraries or conducting cross-species selectivity panels.

Molecular Formula C13H16N4O
Molecular Weight 244.29 g/mol
CAS No. 113512-19-9
Cat. No. B14314883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine
CAS113512-19-9
Molecular FormulaC13H16N4O
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H16N4O/c1-3-10-11(12(14)17-13(15)16-10)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H4,14,15,16,17)
InChIKeySRYOSRABCMAHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine (CAS 113512-19-9): Baseline Identity as a 2,4-Diaminopyrimidine DHFR Inhibitor


6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine (CAS 113512-19-9) is a 2,4-diaminopyrimidine derivative that functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a validated target in antimalarial and antibacterial chemotherapy [1]. It shares the 2,4-diaminopyrimidine core with the clinical antimalarial pyrimethamine but features a 4-methoxyphenyl substituent at the 5-position in place of pyrimethamine's 4-chlorophenyl group, combined with a 6-ethyl substituent [2]. The compound has been characterized in peer-reviewed medicinal chemistry literature as part of structure–activity relationship (SAR) campaigns aimed at overcoming pyrimethamine resistance in Plasmodium falciparum [3].

Why 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine Cannot Be Simply Replaced by In-Class 2,4-Diaminopyrimidines


The 5-aryl substituent in 2,4-diaminopyrimidine-based DHFR inhibitors is the dominant determinant of differential binding to drug-resistant mutant enzymes. Pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) suffers a 48-fold loss of binding affinity upon the S108N mutation (Ki rising from 0.6 nM to 28.6 nM) due to steric clash between the p-Cl atom and the bulky Asn108 side chain [1]. The 4-methoxyphenyl group in 6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine presents a distinct steric and electronic profile that alters the mutant/wild-type Ki ratio, and the compound additionally exhibits pharmacological chaperone activity toward mutant beta-N-acetylhexosaminidase that is absent in pyrimethamine [2]. Generic interchange within the 2,4-diaminopyrimidine class without quantitative consideration of these substituent-specific performance characteristics therefore risks selecting a compound with suboptimal activity against clinically relevant target variants.

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine: Comparator-Anchored Quantitative Differentiation Evidence


Wild-Type Plasmodium falciparum DHFR Binding Affinity vs. Pyrimethamine

Against wild-type PfDHFR, 6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine exhibits a Ki of 0.90 nM, compared with pyrimethamine's Ki of 0.6 nM under equivalent assay conditions [1]. Although pyrimethamine is nominally 1.5-fold more potent on the wild-type enzyme, the 4-methoxyphenyl analog retains sub-nanomolar affinity, confirming that replacement of p-Cl with p-OMe does not compromise inherent target engagement [2].

DHFR inhibition Antimalarial Wild-type enzyme

S108N Single-Mutant PfDHFR Affinity and Resistance Index vs. Pyrimethamine

The S108N mutation is the primary pyrimethamine-resistance determinant in P. falciparum. 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine shows a Ki of 39 nM against S108N mutant PfDHFR, compared with pyrimethamine's Ki of 28.6 nM [1]. The resistance index (Ki_mutant / Ki_wild-type) is 43.3 for the 4-methoxyphenyl compound versus 47.7 for pyrimethamine, indicating a modestly improved relative retention of binding affinity upon the S108N mutation [2]. Both compounds were measured in the same study, permitting direct comparison.

Drug resistance S108N mutation Mutant DHFR

Double-Mutant (C59R+S108N) PfDHFR Activity vs. Pyrimethamine

The C59R+S108N double mutant represents a higher level of clinical pyrimethamine resistance. 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine exhibits a Ki of 86 nM against the C59R+S108N double-mutant PfDHFR [1]. In contrast, pyrimethamine's Ki against the same double mutant is reported as approximately 13.9 nM in the same assay system, meaning pyrimethamine retains tighter binding [2]. However, the absolute Ki of 86 nM remains in a range considered therapeutically relevant for a DHFR inhibitor lead compound, and the 4-methoxyphenyl substitution provides a distinct SAR starting point for further optimization of double-mutant activity.

C59R+S108N double mutant High-level resistance Antifolate

Quadruple-Mutant (N51I/C59R/S108N/I164L) PfDHFR Residual Affinity

The quadruple-mutant PfDHFR (N51I/C59R/S108N/I164L) represents the most clinically challenging resistance genotype. 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine retains measurable binding with a Ki of 617 nM against this quadruple mutant [1]. While pyrimethamine is essentially inactive against the quadruple mutant (Ki typically >1,000 nM), the 4-methoxyphenyl analog maintains sub-micromolar affinity, suggesting that the p-OMe substitution alleviates some of the steric and electrostatic penalties imposed by the quadruple mutation cluster [2]. This represents a class-level inference based on the known steep loss of pyrimethamine binding to quadruple-mutant enzymes documented in the literature.

Quadruple mutant Extreme drug resistance DHFR-TS

Plasmodium vivax DHFR-TS Cross-Reactivity: Wild-Type vs. SP21 Double-Mutant

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine demonstrates cross-species DHFR inhibition, with a Ki of 1.01 nM against wild-type P. vivax DHFR-TS and an IC50 of 350 nM in a cellular complementation assay [1]. Against the SP21 double-mutant PvDHFR-TS (S58R+S117N, equivalent to PfDHFR C59R+S108N), the Ki is 37.8 nM and the cellular IC50 is 50,000 nM (50 μM) [2]. The 37.4-fold increase in Ki upon the double mutation (from 1.01 to 37.8 nM) in P. vivax mirrors the resistance profile observed in P. falciparum, confirming that the 4-methoxyphenyl substitution yields a consistent cross-species resistance index. These data were generated in a head-to-head study of 19 pyrimidine analogs, enabling direct ranking within the series.

Plasmodium vivax Cross-species activity SP21 mutant

Pharmacological Chaperone Activity for Mutant beta-N-Acetylhexosaminidase: A Differentiated Non-DHFR Application

Beyond DHFR inhibition, 6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine has been characterized as a pharmacological chaperone that enhances the activity of mutant beta-N-acetylhexosaminidase, an enzyme deficient in GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases) [1]. In a study of pyrimethamine derivatives, this compound improved mutant enzyme activity, a property attributed to the 4-methoxyphenyl substitution which is absent in pyrimethamine (5-(4-chlorophenyl)). Pyrimethamine itself exhibits this chaperone activity, but the 4-methoxyphenyl analog provides a distinct structure–activity relationship entry point for optimizing chaperone potency while minimizing DHFR-mediated cytotoxicity [2]. This dual-application profile is not shared by most in-class 2,4-diaminopyrimidines that lack the p-OMe substituent.

Pharmacological chaperone beta-N-acetylhexosaminidase Lysosomal storage disease

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine: Evidence-Backed Procurement and Application Scenarios


Antimalarial Lead Optimization Targeting Pyrimethamine-Resistant P. falciparum

This compound serves as a key SAR probe for medicinal chemistry programs developing next-generation antifolates active against drug-resistant malaria. With a Ki of 39 nM against S108N mutant PfDHFR and 86 nM against the C59R+S108N double mutant [1], it provides a quantitatively characterized starting point for exploring how 5-(4-methoxyphenyl) substitution modulates the steric clash with mutant Asn108. Procurement is indicated for laboratories synthesizing focused libraries around the 6-ethyl-2,4-diaminopyrimidine scaffold to improve the mutant/wild-type Ki ratio while maintaining sub-nanomolar wild-type potency [2].

P. vivax DHFR-TS Inhibitor Screening and Cross-Species Selectivity Profiling

The compound's dual activity against P. falciparum and P. vivax DHFR-TS (Ki of 1.01 nM for wild-type PvDHFR-TS; Ki of 37.8 nM for SP21 double-mutant) makes it a valuable reference inhibitor for cross-species selectivity panels [1]. It can be used as a positive control in biochemical and cellular complementation assays when evaluating new chemical series for balanced pan-Plasmodium DHFR inhibition, particularly in vivax-endemic regions where pyrimethamine resistance is increasingly documented.

Pharmacological Chaperone Development for GM2 Gangliosidoses

Given its demonstrated activity as a pharmacological chaperone for mutant beta-N-acetylhexosaminidase [1], this compound is relevant for academic and biotech groups pursuing small-molecule chaperone therapies for Tay-Sachs and Sandhoff diseases. The 4-methoxyphenyl substituent differentiates it from pyrimethamine and provides a distinct SAR vector for optimizing chaperone potency while potentially reducing DHFR-related off-target effects. Procurement is warranted for rare disease-focused screening collections and medicinal chemistry campaigns exploring non-DHFR applications of the 2,4-diaminopyrimidine scaffold.

Drug Resistance Surveillance and Mutant DHFR Biochemical Characterization

Public health laboratories and academic groups conducting antimalarial resistance surveillance can use this compound as a reference inhibitor for calibrating DHFR enzyme inhibition assays against field isolates. Its characterized activity profile across wild-type, single-mutant (S108N), double-mutant (C59R+S108N), and quadruple-mutant (N51I/C59R/S108N/I164L) PfDHFR [1] enables quantitative benchmarking of resistance levels in clinical samples and supports the interpretation of genotype–phenotype correlations in molecular epidemiology studies.

Quote Request

Request a Quote for 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.